2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15577498
InChI: InChI=1S/C21H25ClN2O4S/c1-2-17-7-5-6-14-24(17)29(26,27)18-12-10-16(11-13-18)23-21(25)15-28-20-9-4-3-8-19(20)22/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,25)
SMILES:
Molecular Formula: C21H25ClN2O4S
Molecular Weight: 437.0 g/mol

2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

CAS No.:

Cat. No.: VC15577498

Molecular Formula: C21H25ClN2O4S

Molecular Weight: 437.0 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide -

Specification

Molecular Formula C21H25ClN2O4S
Molecular Weight 437.0 g/mol
IUPAC Name 2-(2-chlorophenoxy)-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]acetamide
Standard InChI InChI=1S/C21H25ClN2O4S/c1-2-17-7-5-6-14-24(17)29(26,27)18-12-10-16(11-13-18)23-21(25)15-28-20-9-4-3-8-19(20)22/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,25)
Standard InChI Key NJJPIZXRIKVTPC-UHFFFAOYSA-N
Canonical SMILES CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Introduction

Synthesis and Preparation

The synthesis of 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multi-step organic reactions:

  • Key Precursors:

    • 2-chlorophenol: Used to introduce the chlorophenoxy group.

    • Ethyl-substituted piperidine: Provides the piperidine moiety.

    • Sulfonyl chloride derivatives: Used to form the sulfonamide bond.

  • Reaction Steps:

    • The first step involves the formation of the chlorophenoxyacetate intermediate via reaction of 2-chlorophenol with chloroacetyl chloride under basic conditions.

    • The intermediate is then coupled with a sulfonamide derivative containing the ethyl-piperidine group in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

  • Purification:

    • Column chromatography or recrystallization is employed to purify the final compound .

Pharmacological and Biological Relevance

Compounds with similar structures, particularly those containing sulfonamide and piperidine groups, have demonstrated significant biological activities:

  • Potential Applications:

    • May act as enzyme inhibitors due to the presence of the sulfonamide group, which is known to mimic biological substrates .

    • Structural analogs have been investigated for anticonvulsant, anti-inflammatory, and anticancer properties .

  • Mechanism of Action:

    • The sulfonamide moiety can form hydrogen bonds with target enzymes or receptors, enhancing binding affinity.

    • The lipophilic chlorophenoxy group may facilitate membrane permeability.

Analytical Characterization

To confirm its identity and purity, several analytical techniques are employed:

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance): Confirms structural integrity by identifying hydrogen and carbon environments.

    • IR (Infrared Spectroscopy): Detects functional groups like amides (C=OC=O) and sulfonamides (S=OS=O).

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to M+=424M^+ = 424, confirming molecular weight.

  • X-Ray Crystallography:

    • Determines three-dimensional structure and confirms bond angles and lengths .

Research Findings and Applications

  • Structure-Activity Relationship (SAR):

    • Modifications to the chlorophenoxy or piperidine groups may enhance activity against specific targets like enzymes or receptors.

    • Sulfonamide derivatives have been optimized for better pharmacokinetics in drug development .

  • Therapeutic Potential:

    • Analogous compounds have shown efficacy in treating epilepsy, inflammation, and metabolic disorders .

    • Further studies are needed to explore its specific therapeutic applications.

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